molecular formula C13H8Cl2O B034978 (2,3-Dichlorophenyl)(phenyl)methanone CAS No. 19920-08-2

(2,3-Dichlorophenyl)(phenyl)methanone

Cat. No.: B034978
CAS No.: 19920-08-2
M. Wt: 251.1 g/mol
InChI Key: RLUFBDIRFJGKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichlorophenyl)(phenyl)methanone, also known as Ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the propionic acid class of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen. Ketoprofen has been shown to be effective in the treatment of a wide range of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and postoperative pain.

Scientific Research Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons : A study demonstrated the synthesis of environmentally friendly (2-hydroxyphenyl)(fused phenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones, potentially useful in creating highly conjugated polycyclic aromatic hydrocarbon derivatives (Wang et al., 2019).

  • Antimicrobial and Antioxidant Applications : Methanone derivatives, such as 3,4-dimethyl phenyl bicyclo methanones, have been synthesized and shown to possess potent antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2015).

  • Pharmaceutical Potential : Novel bioactive benzophenone derivatives have been studied for their potential in pharmaceutical applications. For example, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone shows promise due to its crystal structure and intramolecular hydrogen bond (Zabiulla et al., 2016).

  • Anticancer Therapeutics : Some derivatives, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, highlighting their potential as anticancer agents (Magalhães et al., 2013).

  • Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized as a new class of anti-mycobacterial agents, with some showing activity against multidrug-resistant strains (Dwivedi et al., 2005).

  • Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones with various functional groups exhibit promising herbicidal and insecticidal activities (Wang et al., 2015).

  • Molecular Docking and Structural Analysis : Studies involving molecular docking and structural analysis of methanone derivatives have been conducted to explore their potential applications in various fields, including cancer research and antimicrobial activity (Lakshminarayana et al., 2018; Sivakumar et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2,3-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFBDIRFJGKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619149
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189400-20-2
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dichlorophenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2,3-Dichlorophenyl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2,3-Dichlorophenyl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2,3-Dichlorophenyl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2,3-Dichlorophenyl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2,3-Dichlorophenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.